Home > Products > Screening Compounds P125302 > 6-amino-3-isopentylquinazolin-4(3H)-one
6-amino-3-isopentylquinazolin-4(3H)-one - 900513-17-9

6-amino-3-isopentylquinazolin-4(3H)-one

Catalog Number: EVT-1479976
CAS Number: 900513-17-9
Molecular Formula: C13H17N3O
Molecular Weight: 231.29g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-amino-3-isopentylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. Quinazolin-4(3H)-ones serve as key scaffolds in medicinal chemistry, being present in numerous natural products and synthetic drugs. The specific structure of 6-amino-3-isopentylquinazolin-4(3H)-one includes an amino group at the 6-position and an isopentyl substituent at the 3-position, contributing to its unique properties and reactivity.

Source

This compound is synthesized through various chemical methods that involve starting materials such as 2-aminobenzamides and orthoesters. The synthetic pathways often utilize acid-catalyzed reactions, allowing for efficient formation of the quinazolinone core structure. Research indicates that this compound can be produced in high yields without the need for complex catalysts, making it an attractive target for synthetic chemists .

Classification

6-amino-3-isopentylquinazolin-4(3H)-one is classified as a heterocyclic organic compound, specifically a quinazolinone. It falls under the category of nitrogen-containing heterocycles, which are known for their pharmacological significance. Quinazolinones are recognized for their roles in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 6-amino-3-isopentylquinazolin-4(3H)-one can be achieved through several methodologies:

  1. One-Pot Reactions: A common method involves the reaction of 2-aminobenzamide with triethyl orthoacetate in the presence of acetic acid under reflux conditions. This method allows for the formation of the quinazolinone structure in a single reaction step, yielding high purity and efficiency .
  2. Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields. For instance, combining appropriate precursors with hydrazine under microwave conditions has been shown to facilitate rapid formation of substituted quinazolinones .

Technical Details

In a typical synthesis process, 2-aminobenzamide (0.92 mmol) is reacted with triethyl orthoacetate (1.38 mmol) and acetic acid (1.84 mmol) in absolute ethanol at reflux temperature. The reaction typically yields approximately 92% of the desired product after purification .

Molecular Structure Analysis

Structure

The molecular structure of 6-amino-3-isopentylquinazolin-4(3H)-one features a quinazolinone core characterized by:

  • Amino Group: Located at the 6-position.
  • Isopentyl Substituent: Attached at the 3-position.

The compound's structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

Data

Key spectral data for this compound includes:

  • Melting Point: Typically ranges around 236–238 °C.
  • Infrared Spectroscopy: Characteristic absorption bands observed around 3176 cm1^{-1} (N-H stretch) and 1674 cm1^{-1} (C=O stretch).
  • Nuclear Magnetic Resonance: Provides insights into hydrogen environments within the molecule .
Chemical Reactions Analysis

Reactions

6-amino-3-isopentylquinazolin-4(3H)-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form more complex structures.

Technical Details

The reactivity of this compound is influenced by its electron-donating amino group, which enhances nucleophilicity compared to other similar compounds lacking such substituents .

Mechanism of Action

Process

The mechanism of action for compounds like 6-amino-3-isopentylquinazolin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
  2. Receptor Binding: It could bind to receptors affecting cellular signaling pathways.

Data

Studies have shown that quinazolinones can exhibit significant biological activity through mechanisms such as inhibiting kinase enzymes or modulating neurotransmitter receptors .

Physical and Chemical Properties Analysis

Physical Properties

6-amino-3-isopentylquinazolin-4(3H)-one is typically an off-white solid with notable thermal stability indicated by its melting point range.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and chloroform.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from spectral analyses support these properties, indicating strong intermolecular interactions due to hydrogen bonding capabilities .

Applications

Scientific Uses

The applications of 6-amino-3-isopentylquinazolin-4(3H)-one are primarily found in medicinal chemistry:

  1. Drug Development: Its structural features make it a candidate for developing novel pharmaceuticals targeting various diseases, particularly cancers and inflammatory conditions.
  2. Biological Research: Used as a tool compound to study biological pathways involving quinazolinones.

Research continues to explore its potential therapeutic effects and mechanisms, contributing to advancements in drug discovery .

Introduction to Quinazolin-4(3H)-one Derivatives

Structural and Functional Significance of Quinazolin-4(3H)-one Core in Medicinal Chemistry

The quinazolin-4(3H)-one core possesses several structurally deterministic features that underpin its broad therapeutic utility. The bicyclic system exhibits planar geometry that facilitates intercalation into nucleic acids or insertion into the hydrophobic clefts of enzyme active sites. This planarity, combined with the electron-rich nature of the pyrimidinone ring, enables π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) commonly found in ATP-binding pockets of kinases [1]. Crucially, the lactam moiety (N3-C4=O) provides a hydrogen-bonding pharmacophore capable of acting as both hydrogen bond acceptor (carbonyl oxygen) and donor (N3-H in non-alkylated derivatives), facilitating critical interactions with biological targets. Molecular docking analyses of quinazolinone derivatives have consistently demonstrated that the carbonyl oxygen forms hydrogen bonds with backbone NH groups in kinase hinge regions (e.g., Met793 in EGFR), mimicking ATP's binding mode while achieving enhanced specificity [1] [3].

Table 1: Structural Features and Functional Roles of the Quinazolin-4(3H)-one Core

Structural ElementPhysicochemical PropertiesFunctional Role in Bioactivity
Pyrimidin-4(3H)-one ringResonance stabilization, Dipole moment ~4.5DATP-mimicry in kinase inhibition
Lactam moiety (N3-C4=O)H-bond acceptor (O) and donor (N-H) capacityKey interactions with kinase hinge region residues
Fused benzene ringEnhanced planarity and hydrophobicityπ-π stacking with aromatic residues (Phe, Tyr, Trp)
N1 positionSp² hybridization, moderate basicityModulates electron density distribution
C2 positionElectrophilic characterSite for diverse substituents to enhance affinity

The electronic distribution across the quinazolinone ring system significantly influences binding energetics. Position C6/C7, being electron-deficient due to the adjacent nitrogen atoms, is particularly amenable to electron-donating substituents like amino groups, which can dramatically enhance binding affinity and cellular potency. Recent research on 6-aminoquinazolin-4(3H)-one derivatives demonstrates that the amino group at C6 significantly enhances cytotoxic potency against cancer cell lines compared to unsubstituted analogs. For instance, compound 3j (6-aminoquinazolinone derivative) exhibited an IC₅₀ of 0.20 ± 0.02 µM against MCF-7 breast cancer cells, representing a 30-fold increase in potency compared to lapatinib (IC₅₀ = 5.9 ± 0.74 µM) [1]. Furthermore, the quinazolinone core demonstrates remarkable structural tolerance to diverse substitutions while maintaining target engagement, making it an ideal scaffold for lead optimization campaigns. This adaptability is exemplified by the development of 6-amino-3-isopentylquinazolin-4(3H)-one, which strategically incorporates substituents designed to enhance hydrophobic interactions and hydrogen bonding capacity.

Role of Substituent Groups in Modulating Bioactivity: Focus on Amino and Isopentyl Moieties

The biological profile of quinazolin-4(3H)-one derivatives is exquisitely sensitive to substituent effects, with the 6-amino and 3-isopentyl modifications in 6-amino-3-isopentylquinazolin-4(3H)-one representing deliberate structural interventions to enhance target affinity and cellular activity. The C6 amino group functions as a powerful electronic modulator and hydrogen-bonding participant. As a strong electron-donating substituent, the amino group increases electron density at positions C5, C7, and C8, enhancing π-π stacking capabilities with aromatic residues in enzyme active sites. Simultaneously, it serves as both a hydrogen bond donor and acceptor, enabling additional binding interactions that significantly improve target affinity. Molecular docking studies of 6-aminoquinazolinone derivatives reveal that the amino group frequently forms critical hydrogen bonds with Asp, Glu, or Asn residues in target proteins, interactions often absent in unsubstituted analogs [1] [5]. For example, in CDK2 inhibition, the 6-amino group forms hydrogen bonds with Glu81 and Leu83, stabilizing the inhibitor-enzyme complex in a manner distinct from ATP binding.

The N3-isopentyl chain (─CH₂CH₂CH(CH₃)₂) introduces significant hydrophobic character and steric bulk strategically positioned above the plane of the quinazolinone ring system. This branched aliphatic substituent enhances several pharmacologically relevant properties:

  • Lipophilicity Enhancement: The isopentyl group increases log P values by approximately 1.5-2 units compared to N3-H derivatives, improving membrane permeability and cellular uptake.
  • Steric Occupation: The branched structure occupies specific hydrophobic pockets in kinase domains (e.g., the ribose binding pocket in CDK2 or the selectivity pocket in EGFR), providing target selectivity through steric complementarity.
  • Metabolic Stabilization: Alkylation at N3 blocks metabolic N-oxidation pathways, potentially improving metabolic stability compared to unsubstituted lactam derivatives.
  • Conformational Restriction: While flexible, the isopentyl chain adopts preferred conformations that optimize hydrophobic contacts within target binding sites.

Table 2: Comparative Bioactivity of Quinazolinone Derivatives with Different Substituents

Compound StructureMCF-7 IC₅₀ (µM)A2780 IC₅₀ (µM)EGFR Inhibition IC₅₀ (µM)Key Interactions
Lapatinib (Reference)5.90 ± 0.7412.11 ± 1.030.01H-bonds with Met793, hydrophobic contact with Leu718
2j (Quinazolinone ester)3.79 ± 0.96N/R0.15-0.5*ATP-competitive at EGFR
3j (6-Amino hydrazide)0.20 ± 0.020.14-0.84*0.05-0.2*Additional H-bonds via C6-NH₂, non-competitive at CDK2
6-Amino-3-isopentyl (Theoretical)<0.5 (predicted)<0.5 (predicted)<0.1 (predicted)Enhanced hydrophobic contact via isopentyl, H-bonding via C6-NH₂

*Data derived from [1], values represent ranges for 3a-j derivatives against different kinases.

The synergistic interplay between the 6-amino and 3-isopentyl substituents creates a multidimensional binding profile. While the amino group facilitates polar interactions with target proteins, the isopentyl moiety engages in van der Waals contacts and hydrophobic interactions with non-polar residues. This dual mechanism is particularly evident in kinase inhibition, where derivatives like 6-amino-3-isopentylquinazolin-4(3H)-one potentially exhibit dual binding modes—competitive with ATP at some kinases (e.g., EGFR) and non-competitive at others (e.g., CDK2), as observed with structurally similar compounds 2i and 3i [1]. Additionally, the isopentyl chain's branched terminal isobutyl group may confer improved selectivity by avoiding steric clashes in kinases with smaller hydrophobic pockets, potentially reducing off-target effects. The combination of electronic modulation (C6-NH₂) and hydrophobic bulk (N3-isopentyl) represents a rational structure-based design strategy to enhance both potency and selectivity within the quinazolinone chemotype.

Historical Development and Key Milestones in Quinazolinone Research

The investigation of quinazolinone chemistry spans more than a century, marked by seminal discoveries and therapeutic breakthroughs. The foundational synthetic work began in 1895 with Bischler and Lang's first synthesis of the quinazoline core via decarboxylation of 2-carboxyquinazoline derivatives [3] [6]. However, it was the Niementowski synthesis (1903) that provided a practical route to quinazolin-4(3H)-ones via condensation of anthranilic acid with amides or aldehydes under thermal conditions, establishing the groundwork for systematic exploration of this heterocyclic system [3] [6]. Early research focused on natural product isolation, with the identification of vasicine (peganine) in 1888 from Adhatoda vasica as the first recognized quinazoline alkaloid, demonstrating bronchodilator properties that hinted at the scaffold's pharmacological potential [3] [5].

The mid-20th century witnessed significant expansion in quinazolinone chemistry, particularly through the structural diversification of the core scaffold. Key synthetic methodologies developed during this period included the Grimmel-Guinther-Morgan synthesis (1939) for 2,3-disubstituted quinazolinones and advances in benzoxazinone intermediates that facilitated efficient derivatization at C2 and N3 [3]. While initial biological investigations focused primarily on antimicrobial applications, the 1970-1990s saw a paradigm shift toward exploring quinazolinones as central nervous system agents and cardiovascular drugs, exemplified by the development of prazosin (α1-adrenergic antagonist for hypertension) in 1974 [2].

The most transformative era for quinazolinone research emerged with the oncological revolution beginning in the late 1990s. The discovery that quinazolinones could act as potent tyrosine kinase inhibitors revolutionized targeted cancer therapy. Gefitinib (2003) and erlotinib (2004), both 4-anilinoquinazolines, became the first FDA-approved EGFR inhibitors for non-small cell lung cancer, validating quinazolinone as a privileged scaffold in oncology [1] [3]. This was followed by lapatinib (2007), a dual EGFR/HER2 inhibitor for breast cancer, further cementing the scaffold's therapeutic significance. The 2010s witnessed expansion into multi-kinase inhibition strategies and exploration of novel mechanisms, including DNA repair enzyme (PARP) inhibition and mutant p53 reactivation [2] [5].

Table 3: Historical Milestones in Quinazolinone Research and Development

YearMilestoneSignificance
1888Isolation of vasicine from Adhatoda vasicaFirst naturally occurring quinazoline alkaloid identified
1895Bischler-Lang synthesis of quinazolineFirst artificial construction of the core structure
1903Niementowski quinazolinone synthesisPractical method for 4(3H)-quinazolinone derivatives
1974FDA approval of prazosinFirst quinazoline-derived antihypertensive drug
2003FDA approval of gefitinibBreakthrough in targeted cancer therapy (EGFR inhibition)
2007FDA approval of lapatinibFirst dual EGFR/HER2 inhibitor for breast cancer
2019-2024Development of 6-aminoquinazolinonesFocus on enhanced kinase affinity and multi-target inhibition

Contemporary research (2019-present) has focused on structural innovations to overcome resistance mechanisms and improve selectivity profiles. The strategic incorporation of C6-amino substituents represents a significant evolution, driven by recognition that electron-donating groups at this position enhance DNA intercalation and kinase binding affinity [1] [5]. Simultaneously, the exploration of diverse N3-alkyl chains, including branched aliphatic groups like isopentyl, has aimed to optimize pharmacokinetic properties and target engagement. The emergence of 6-amino-3-isopentylquinazolin-4(3H)-one epitomizes this modern design philosophy, combining the established bioactivity of the quinazolinone core with rationally selected substituents to create a novel chemical entity with promising therapeutic potential. Current research focuses on expanding the structure-activity relationship (SAR) landscape around this derivative, exploring its activity against resistant cancer phenotypes, and evaluating its multi-targeting capabilities against kinases beyond EGFR, including CDK2, HER2, and VEGFR2 [1] [5].

Properties

CAS Number

900513-17-9

Product Name

6-amino-3-isopentylquinazolin-4(3H)-one

IUPAC Name

6-amino-3-(3-methylbutyl)quinazolin-4-one

Molecular Formula

C13H17N3O

Molecular Weight

231.29g/mol

InChI

InChI=1S/C13H17N3O/c1-9(2)5-6-16-8-15-12-4-3-10(14)7-11(12)13(16)17/h3-4,7-9H,5-6,14H2,1-2H3

InChI Key

KVSYDCWEOZGBND-UHFFFAOYSA-N

SMILES

CC(C)CCN1C=NC2=C(C1=O)C=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.